3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate

Descripción

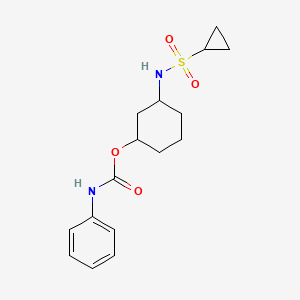

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is a synthetic organic compound featuring a cyclohexyl core substituted with a cyclopropanesulfonamido group and a phenylcarbamate moiety.

Propiedades

IUPAC Name |

[3-(cyclopropylsulfonylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(17-12-5-2-1-3-6-12)22-14-8-4-7-13(11-14)18-23(20,21)15-9-10-15/h1-3,5-6,13-15,18H,4,7-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOAFZLIIPFZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the cyclopropanesulfonamide intermediate, followed by its reaction with cyclohexyl phenylcarbamate under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antihypertensive Properties

One of the primary applications of 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is in the treatment of pulmonary arterial hypertension (PAH). Research indicates that this compound acts as a potent agonist for prostacyclin receptors, which are crucial for regulating vascular tone and inhibiting platelet aggregation. In preclinical studies, it demonstrated significant efficacy in reducing pulmonary arterial pressure and preventing right ventricular hypertrophy in animal models, such as the monocrotaline-induced PAH model .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the cyclohexyl and phenyl groups can enhance the potency and selectivity of the compound. For instance, substituents like methoxy or halogen groups on the aromatic ring have been associated with improved receptor binding affinity and intrinsic activity. Table 1 summarizes the SAR findings from various analogues tested against human prostacyclin receptors:

| Compound | R1 | R2 | EC50 (hIP) | EC50 (rIP) | Selectivity |

|---|---|---|---|---|---|

| 5c | H | 4-Cl | 8.5 nM | 530 nM | High |

| 5e | H | 4-OMe | 3.3 nM | 165 nM | Very High |

| 5j | H | 3-OMe | 12 nM | 470 nM | Moderate |

This table highlights how different substituents can significantly affect the compound's pharmacological profile.

Agricultural Applications

1. Pest Control

Recent patents have indicated that derivatives of this compound can be utilized as effective pest control agents. Specifically, it has been noted for its efficacy as an acaricide and insecticide against various agricultural pests. The compound's mechanism involves disrupting essential biological processes in target organisms, leading to effective pest management strategies .

Case Studies

1. Clinical Trials for PAH Treatment

A notable case study involved a clinical trial where patients with PAH were administered varying doses of this compound. The results indicated a dose-dependent reduction in pulmonary arterial pressure and an increase in exercise capacity measured by the six-minute walk test. The trial highlighted not only the efficacy but also the safety profile of the compound, suggesting minimal side effects compared to existing therapies .

2. Field Studies on Pest Management

In agricultural settings, field trials have demonstrated the effectiveness of this compound as a pesticide. Trials conducted on crops susceptible to spider mites showed a significant reduction in pest populations following treatment with formulations containing this compound. The studies reported an average reduction of over 80% in pest density within two weeks post-application, showcasing its potential as a sustainable pest management solution .

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Functional Groups | Primary Use | Key Differentiator |

|---|---|---|---|---|---|

| This compound | Not available | Cyclohexyl | Carbamate, Sulfonamido | Hypothetical agrochemical | Cyclopropane ring, dual functionality |

| Propham | N/A | Phenyl | Carbamate | Herbicide | Simpler alkyl chain |

| Chlorosulfuron | 76341-69-0 | Benzenesulfonamide | Sulfonamido, Triazine-carbamate | Herbicide | Triazine ring |

| 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea | N/A | Cyclohexyl | Thiourea, Perfluorophenyl | Bioactive agent | Fluorinated aromatic ring |

| Propargite | 2312-35-8 | Cyclohexyl | Sulfite ester, Propargyl | Acaricide | Sulfite ester moiety |

Research Findings and Implications

- Bioactivity : The dual sulfonamido-carbamate functionality in the target compound may synergize mechanisms seen in Chlorosulfuron (sulfonamido herbicidal activity) and propham (carbamate-mediated growth inhibition) .

- Metabolic Stability: The cyclopropane ring could enhance resistance to oxidative degradation compared to non-cyclic analogs like propham .

- Selectivity : The cyclohexyl scaffold may improve target binding specificity over simpler phenyl derivatives, as seen in thiourea analogs .

Actividad Biológica

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential therapeutic applications in various biological contexts. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 308.40 g/mol

This compound features a cyclopropane sulfonamide moiety linked to a cyclohexyl group and a phenyl carbamate, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and pathways. For instance, related carbamate derivatives have been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and tumor metastasis .

Key Mechanisms:

- MMP Inhibition : The compound may act as a selective inhibitor of MMPs, which are critical in cancer progression and tissue remodeling.

- Blood-Brain Barrier Penetration : Some derivatives have demonstrated the ability to cross the blood-brain barrier, suggesting potential applications in central nervous system disorders .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that similar compounds exhibit varied half-lives and metabolic stability based on structural modifications.

| Compound | Half-Life (min) | Metabolic Stability | Active Metabolites |

|---|---|---|---|

| Carbamate 5b | 22.8 ± 1.5 | Moderate | Compound 2 |

| Urea derivative 6b | 40.7 ± 2.2 | High | Not specified |

These findings indicate that modifications to the carbamate structure can significantly influence pharmacokinetic properties .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Brain Metastasis : A study evaluated the effects of carbamate derivatives on brain metastasis models, highlighting their potential as therapeutic agents due to their selective inhibition of gelatinases .

- HCV Inhibition : Another study investigated compounds with similar structures for their efficacy against Hepatitis C virus (HCV), focusing on their ability to inhibit viral proteases essential for HCV replication .

- Inflammatory Diseases : Research has also indicated that compounds binding to CCR5 can be beneficial in treating inflammatory diseases such as asthma and arthritis, showcasing a broader therapeutic potential .

Safety and Toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate, and how can computational methods optimize reaction conditions?

- Methodological Answer : The synthesis of structurally analogous sulfonamide-carbamates (e.g., cyclophosphamide derivatives) often involves multi-step processes, including sulfonylation, cyclohexyl ring functionalization, and carbamate coupling . For optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s framework integrates these methods with experimental validation to refine conditions like solvent choice, temperature, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm sulfonamide and carbamate linkages (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm and cyclohexyl carbons at δ 20–40 ppm) .

- HPLC-MS : High-resolution mass spectrometry for molecular weight validation and purity assessment, as demonstrated for similar carbamates in PubChem datasets .

- FTIR : Peaks at 1700–1750 cm (carbamate C=O) and 1150–1250 cm (sulfonamide S=O) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Design accelerated stability studies using buffered solutions (pH 1–9) at 37°C, monitored via HPLC. Compare degradation kinetics to structurally related compounds (e.g., phenyl chlorothioformates or cyclohexene derivatives) to identify labile functional groups . Membrane separation technologies (e.g., dialysis) may isolate degradation products for structural analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-carbamate hybrids?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Standardize assays : Use reference compounds (e.g., NIST-certified standards) for calibration .

- Purity verification : Employ orthogonal methods (e.g., DSC for crystallinity, TGA for thermal stability) .

- Meta-analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers .

Q. How can the reaction mechanism of this compound’s sulfonamide formation be elucidated?

- Methodological Answer : Use kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterated cyclopropane precursors can reveal whether proton transfer is rate-limiting. ICReDD’s reaction path simulations provide atomistic insights into sulfonyl chloride intermediates and nucleophilic attack pathways .

Q. What experimental designs improve yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize parameters:

- Catalyst screening : Evaluate Pd/C vs. organocatalysts for Suzuki couplings (common in cyclohexyl modifications) .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) for sulfonylation efficiency .

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How do stereochemical variations (e.g., cyclohexyl chair conformers) impact the compound’s biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) and compare activity in cell-based assays. Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, as seen in dinaphtho-dioxaphosphepin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.